Tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl ketone derivative under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve additional purification steps, such as recrystallization or chromatography, to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and other bioactive compounds.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference standard in pharmaceutical testing.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new synthetic methodologies and processes.
Mechanism of Action
The mechanism of action of tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions contribute to its biological and pharmacological effects .
Comparison with Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative with similar protective properties.
Tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate: A closely related compound with a similar structure and reactivity.
Tert-butyl 2-cyclobutyl-1-formylethylcarbamate: Another similar compound used in organic synthesis.
Uniqueness: Tert-butyl n-(2-cyclobutyl-1-oxopropan-2-yl)carbamate is unique due to its specific cyclobutyl and oxopropan-2-yl functional groups, which confer distinct chemical and biological properties. Its ability to selectively interact with molecular targets like voltage-gated sodium channels and CRMP2 sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl N-(2-cyclobutyl-1-oxopropan-2-yl)carbamate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(4,8-14)9-6-5-7-9/h8-9H,5-7H2,1-4H3,(H,13,15) |
InChI Key |
UOSXMTVNALWBHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C=O)C1CCC1 |
Origin of Product |
United States |
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